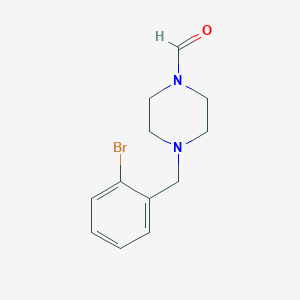
3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide is a chemical compound that belongs to the class of selective orexin receptor antagonists. It is commonly used in scientific research to study the role of orexin receptors in various physiological and pathological processes.
作用機序
3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide selectively antagonizes the orexin receptors, which are expressed in various regions of the brain and peripheral tissues. By blocking the binding of orexin neuropeptides to their receptors, 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide inhibits the downstream signaling pathways that are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.
Biochemical and Physiological Effects
The selective antagonism of orexin receptors by 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide has been shown to have various biochemical and physiological effects. In animal models, it has been demonstrated to decrease wakefulness and increase sleep duration, reduce food intake and body weight, and attenuate drug-seeking behavior. These effects are mediated by the regulation of various neurotransmitters and neuropeptides, including dopamine, norepinephrine, serotonin, and gamma-aminobutyric acid (GABA).
実験室実験の利点と制限
The use of 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide in lab experiments has several advantages and limitations. One of the main advantages is its high selectivity for orexin receptors, which allows for the specific modulation of orexin signaling pathways. However, its limited solubility in aqueous solutions and potential off-target effects on other G protein-coupled receptors may pose some challenges in experimental design and interpretation.
将来の方向性
The use of 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide in scientific research is rapidly expanding, and several future directions can be identified. One potential direction is the investigation of its therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is the exploration of its role in the regulation of other physiological processes, such as cardiovascular function and immune response. Additionally, the development of more selective and potent orexin receptor antagonists may provide new insights into the complex role of orexin signaling in health and disease.
Conclusion
In conclusion, 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide is a selective orexin receptor antagonist that has been widely used in scientific research to study the role of orexin signaling in various physiological and pathological processes. Its high selectivity for orexin receptors, coupled with its potential therapeutic applications, make it a valuable tool for investigating the complex mechanisms underlying sleep-wake cycles, feeding behavior, and energy homeostasis.
合成法
The synthesis of 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclopentylmagnesium bromide, followed by the addition of isobutyryl chloride. This method yields the desired compound in high purity and yield.
科学的研究の応用
3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide is commonly used in scientific research to study the role of orexin receptors in various physiological and pathological processes. Orexin receptors are G protein-coupled receptors that are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The selective antagonism of orexin receptors by 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide has been shown to have therapeutic potential in the treatment of sleep disorders, obesity, and addiction.
特性
IUPAC Name |
3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-4-8-13(15-11)16-14(17)10-9-12-6-2-3-7-12/h4-5,8,12H,2-3,6-7,9-10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZHTGCUPNDHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)

![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)
![N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831894.png)
![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)
![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)